Product packaging for 1-(Cyclopropylamino)propan-2-one(Cat. No.:)

1-(Cyclopropylamino)propan-2-one

Cat. No.: B13160217
M. Wt: 113.16 g/mol
InChI Key: GRPPKCFSKNPQLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopropylamino)propan-2-one is a chemical compound with the molecular formula C6H11NO. This substance is presented for research and development purposes and is explicitly labeled "For Research Use Only." It is not intended for human or veterinary diagnostic or therapeutic applications. Compounds featuring a cyclopropylamino group, similar to the core structure of this reagent, are of significant interest in medicinal chemistry. Specifically, such structures have been investigated as potential monoamine reuptake inhibitors. These inhibitors represent a key area of research for developing therapeutic agents for central nervous system (CNS) disorders, including depression and substance dependence . The cyclopropyl group is a valuable motif in drug discovery due to its potential to influence a molecule's metabolic stability, lipophilicity, and overall three-dimensional shape. As a building block in organic synthesis, this compound can serve as a precursor for the development of more complex molecules. Researchers can utilize its ketone and secondary amine functional groups for further chemical modifications, such as reductive amination or nucleophilic substitution reactions, to create diverse compound libraries for biological screening .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO B13160217 1-(Cyclopropylamino)propan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

1-(cyclopropylamino)propan-2-one

InChI

InChI=1S/C6H11NO/c1-5(8)4-7-6-2-3-6/h6-7H,2-4H2,1H3

InChI Key

GRPPKCFSKNPQLJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CNC1CC1

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 1 Cyclopropylamino Propan 2 One

Reactivity of the Ketone Moiety

The ketone group, with its electrophilic carbonyl carbon, is a key site for a range of chemical reactions. Its reactivity is influenced by the adjacent cyclopropylamino group.

Nucleophilic Addition Reactions (e.g., Hydride, Organometallic Reagents)

The carbonyl carbon of 1-(cyclopropylamino)propan-2-one is susceptible to attack by nucleophiles. This fundamental reaction, known as nucleophilic addition, leads to the formation of a tetrahedral intermediate as the hybridization of the carbonyl carbon changes from sp² to sp³. libretexts.orgmasterorganicchemistry.com The outcome of these reactions can be influenced by the nature of the nucleophile.

With strong nucleophiles like hydride reagents (e.g., sodium borohydride, lithium aluminum hydride) or organometallic reagents (e.g., Grignard reagents, organolithium compounds), the addition is typically irreversible. masterorganicchemistry.com For instance, the reaction with a hydride reagent would reduce the ketone to the corresponding secondary alcohol, 1-(cyclopropylamino)propan-2-ol. Similarly, reaction with an organometallic reagent, such as methylmagnesium bromide, would yield a tertiary alcohol after protonation of the intermediate alkoxide.

The stereochemical outcome of these additions is an important consideration. Since the ketone is prochiral, nucleophilic attack can occur from either face of the trigonal planar carbonyl group, potentially leading to a racemic mixture of enantiomers if a new chiral center is formed. libretexts.org

Alpha-Proton Acidity and Enolization Processes

The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-protons) in this compound exhibit a degree of acidity. This is due to the stabilizing effect of the carbonyl group on the conjugate base, the enolate, which is formed upon deprotonation. libretexts.org The negative charge of the enolate is delocalized through resonance onto the electronegative oxygen atom, which enhances its stability. libretexts.orguomosul.edu.iq

The acidity of α-protons in ketones typically results in pKa values around 19-20. ucalgary.ca This means that a strong base, such as lithium diisopropylamide (LDA), is generally required to achieve complete deprotonation and formation of the enolate. libretexts.orgyoutube.com Weaker bases, like hydroxide, will only form the enolate in low concentrations. libretexts.org

The formation of an enolate is the first step in the process of enolization, where the enolate can be protonated on the oxygen atom to form an enol. libretexts.org This keto-enol tautomerism is a fundamental equilibrium in carbonyl chemistry. The equilibrium can be catalyzed by either acid or base. libretexts.org In an acidic medium, the carbonyl oxygen is protonated, which increases the acidity of the α-proton and facilitates its removal to form the enol directly. libretexts.org

Oxidative Transformations of the Ketone Functionality

Ketones are generally resistant to oxidation compared to aldehydes because they lack a hydrogen atom directly attached to the carbonyl carbon. libretexts.orgchemguide.co.uk Oxidation of ketones typically requires harsh conditions and strong oxidizing agents, such as potassium permanganate (B83412) or potassium dichromate, and often proceeds with the cleavage of carbon-carbon bonds, leading to a mixture of carboxylic acids. libretexts.orgorganicmystery.com

For an unsymmetrical ketone like this compound, oxidation would likely lead to the cleavage of the C-C bond on either side of the carbonyl group. According to Popoff's rule, the carbonyl group tends to remain with the smaller alkyl group during the oxidation of unsymmetrical ketones. organicmystery.com

A more controlled oxidation of ketones can be achieved through the Baeyer-Villiger oxidation, which utilizes peroxy acids like meta-chloroperoxybenzoic acid (mCPBA) to convert a ketone into an ester. libretexts.orglibretexts.org The mechanism involves the migration of one of the alkyl groups to the oxygen of the peroxy acid. The migratory aptitude of the groups attached to the carbonyl carbon influences the product distribution. libretexts.org

Reactivity of the Secondary Amine Functionality

The nitrogen atom of the secondary amine in this compound possesses a lone pair of electrons, making it both nucleophilic and basic.

Alkylation and Acylation Reactions at the Nitrogen Center

The lone pair of electrons on the nitrogen atom makes the secondary amine a potent nucleophile, capable of participating in alkylation and acylation reactions.

Alkylation involves the reaction of the amine with an alkyl halide. The amine's lone pair attacks the electrophilic carbon of the alkyl halide in a nucleophilic substitution reaction, typically following an SN2 mechanism, to form a new carbon-nitrogen bond. youtube.com This results in the formation of a tertiary amine.

Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride. masterorganicchemistry.com The nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. This leads to the formation of an amide. Intramolecular versions of these reactions, known as Friedel-Crafts alkylation and acylation, are also possible if an aromatic ring is present in the molecule. masterorganicchemistry.com

Reaction TypeReagent ExampleProduct Type
AlkylationMethyl IodideTertiary Amine
AcylationAcetyl ChlorideAmide

Protonation Equilibria and Basicity Characterization

The lone pair of electrons on the nitrogen atom allows the secondary amine to act as a Brønsted-Lowry base, accepting a proton from an acid. The basicity of an amine is quantified by its pKa value, which refers to the acidity of its conjugate acid.

The basicity of cycloalkylamines is influenced by the ring size. Studies have shown that the lower basicity of some cycloalkylamines can be attributed to a more negative entropy of protonation, which is influenced by steric hindrance to solvation. nih.gov The cyclopropyl (B3062369) group in this compound will influence the basicity of the amine. The protonation of cyclopropylamine (B47189) itself is noted to be less exothermic compared to other cycloalkylamines in some solvent systems. nih.gov

The equilibrium for the protonation of the amine can be represented as follows:

R₂NH + H₂O ⇌ R₂NH₂⁺ + OH⁻

The position of this equilibrium depends on the stability of the resulting ammonium (B1175870) ion and the solvation effects of the surrounding medium.

Ring-Opening and Rearrangement Reactions of the Cyclopropyl Group

The high ring strain of the cyclopropane (B1198618) moiety in this compound makes it susceptible to cleavage under thermal, acidic, and photochemical conditions. These reactions often lead to the formation of more stable, open-chain or larger ring structures.

Thermally Induced and Catalyzed Ring-Opening Mechanisms

Thermally induced rearrangements of cyclopropane derivatives are well-documented, often proceeding through diradical intermediates. In the case of molecules containing a cyclopropylmethyl system, heating can induce homolytic cleavage of a cyclopropane C-C bond, leading to a 1,3-diradical which can then rearrange. For this compound, this could theoretically lead to the formation of various rearranged products.

While specific studies on the purely thermal rearrangement of this compound are not extensively documented in the literature, analogous systems such as methylenecyclopropanecarboxylic acids have been shown to undergo thermal rearrangements. These reactions are believed to proceed via a competition between ring cleavage and other intramolecular processes. researchgate.net For instance, the thermal decomposition of certain cyclopropanes in the presence of water can lead to ketone products, suggesting that the reaction environment plays a crucial role in directing the reaction pathway. researchgate.net

Metal-free catalytic conditions have also been shown to promote the ring-opening of various cyclopropane derivatives. nih.gov These reactions often involve the activation of the cyclopropane ring by electron-withdrawing or -donating groups, facilitating its cleavage.

Acid-Mediated Ring-Opening Pathways

The presence of the amino group in this compound makes it susceptible to protonation under acidic conditions. The resulting ammonium ion can act as a powerful electron-withdrawing group, activating the cyclopropane ring towards nucleophilic attack and ring-opening.

Studies on analogous compounds, such as trans-2-phenylcyclopropylamine hydrochloride, have shown that in the presence of a superacid like triflic acid, the cyclopropane ring undergoes cleavage of the distal C-C bond. rsc.org This unusual mode of cleavage is attributed to the electronic effects of the ammonium group. The resulting dicationic intermediate can then be trapped by nucleophiles. rsc.org

In a less acidic medium, the reaction of this compound would likely proceed via protonation of the nitrogen atom, followed by nucleophilic attack on one of the cyclopropyl carbons. The regioselectivity of this attack would be influenced by steric and electronic factors. The hydrolysis of acetals, which proceeds via a protonated intermediate, provides a useful analogy for the initial steps of this process. libretexts.org

A proposed general mechanism for the acid-catalyzed ring-opening of a cyclopropylamine by a nucleophile (NuH) is depicted below:

Protonation of the amine: The nitrogen atom is protonated by the acid catalyst.

Nucleophilic attack and ring-opening: The nucleophile attacks one of the cyclopropyl carbons in an SN2-like fashion, leading to the cleavage of a C-C bond in the cyclopropane ring.

The specific products formed would depend on the nature of the nucleophile and the reaction conditions.

Photochemical Rearrangements Involving the Cyclopropane Ring

Photochemical irradiation can provide the energy required to induce electronic transitions in this compound, leading to rearrangements involving the cyclopropane ring. The presence of the ketone carbonyl group is significant, as (n, π*) excitation of ketones is a common route to initiate photochemical reactions.

Research on related cyclopropyl-substituted ketones, such as p-cyclopropylbenzophenone, has shown that irradiation can lead to fragmentation of the cyclopropane bond. rsc.org This process is thought to involve the formation of an (n, π*) triplet state, which then cleaves the strained C-C bond of the cyclopropane to form a more stable, open-chain triplet diradical. This species can then undergo further reactions or deactivate. rsc.org In some cases, cis-trans isomerization of substituents on the cyclopropane ring is observed as a competing process. rsc.org

For this compound, photochemical excitation could potentially lead to a variety of outcomes, including:

Ring-opening: Formation of an open-chain enamine or imine.

Rearrangement: Isomerization to other cyclic structures.

Fragmentation: Cleavage into smaller molecules.

The specific pathway would be highly dependent on the wavelength of light used, the solvent, and the presence of any photosensitizers or quenchers.

Investigation of Reaction Mechanisms and Intermediates

To gain a deeper understanding of the complex reaction pathways of this compound, various mechanistic studies can be employed. These include the use of kinetic isotope effects and trapping experiments to identify rate-determining steps and reactive intermediates.

Kinetic Isotope Effects in Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining whether a particular C-H bond is broken in the rate-determining step of a reaction. libretexts.orgnih.gov This is achieved by comparing the rate of reaction of the normal substrate with that of a substrate where a specific hydrogen atom has been replaced by its heavier isotope, deuterium (B1214612) (D).

If a C-H bond is broken in the rate-determining step, a primary KIE (kH/kD > 1) is typically observed, as the C-D bond is stronger and requires more energy to break. libretexts.orgnih.gov The magnitude of the KIE can provide further insight into the transition state geometry.

In the context of the reactions of this compound, KIE studies could be used to investigate:

Acid-catalyzed ring-opening: By deuterating the C-H bonds of the cyclopropyl ring, one could determine if C-H bond cleavage is involved in the rate-determining step of the ring-opening process.

Thermally induced rearrangements: Isotopic labeling could help to distinguish between concerted and stepwise mechanisms.

For example, a study on the deamination of cyclohexylamine (B46788), a related amine, showed a significant deuterium isotope effect, suggesting that C-H bond cleavage at the α-carbon is involved in the rate-determining step. acs.org

Table 1: Illustrative Kinetic Isotope Effects in Amine Oxidation

SubstrateReactionkH/kDImplicationReference
CyclohexylamineDeamination1.75-2.3C-H bond breaking in the rate-determining step acs.org
CyclohexylamineN-hydroxylation0.8-0.9C-H bond breaking is not rate-determining acs.org

This table presents data for cyclohexylamine as an illustrative example of how KIEs can be used to probe reaction mechanisms of amines.

Trapping Experiments for Reactive Intermediates

Many of the reactions of this compound are likely to proceed through short-lived, high-energy intermediates such as radicals, carbocations, or nitrenium ions. These intermediates are often difficult to detect directly, but their existence can be inferred through trapping experiments. chemrxiv.orgchemrxiv.org

In a trapping experiment, a "trapping agent" is added to the reaction mixture. This agent is designed to react specifically with the suspected intermediate to form a stable, characterizable product. The identification of this product provides strong evidence for the transient existence of the intermediate.

For the reactions of this compound, potential intermediates and trapping strategies include:

Carbocation intermediates: In acid-catalyzed ring-opening, a carbocation may be formed. This could be trapped by a variety of nucleophiles, such as alcohols or halides, added to the reaction mixture.

Radical intermediates: In thermal or photochemical reactions, radical intermediates may be involved. These can be trapped by radical scavengers such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).

Nitrenium ions: Oxidation of the amine functionality could lead to the formation of a cyclopropyl-substituted nitrenium ion. nih.gov These electrophilic species can be trapped by nucleophiles like methanol (B129727) or can undergo rearrangements such as ring expansion to form azetium ions. nih.gov

A study on the photolysis of an N-aminopyridinium salt generated an N-biphenyl-N-cyclopropyl nitrenium ion. nih.gov In the presence of methanol, this intermediate was trapped to form an N-3-methoxypropyl-N-biphenyl iminium ion, providing clear evidence for the formation of the nitrenium ion and its subsequent ring-opening. nih.gov

Table 2: Products from the Rearrangement and Trapping of a Cyclopropyl-Substituted Nitrenium Ion

ReactantConditionsProduct(s)InterpretationReference
N-(4-Biphenylyl)-N-cyclopropyl-N-aminopyridinium ionPhotolysis in CH3CN with 15% Methanol2-Alkoxy biphenylazetidine, BiphenylisonitrileFormation of a cyclopropyl nitrenium ion intermediate, which undergoes competing ring expansion and fragmentation. nih.gov
N-(4-Biphenylyl)-N-cyclopropyl-N-aminopyridinium ionPhotolysis in MethanolComplex mixture including N-3-methoxypropyl-N-biphenyl iminium ionTrapping of the ring-opened nitrenium ion by the solvent. nih.gov

This table illustrates the types of products that can be formed from the reactions of a cyclopropyl-substituted nitrenium ion, a potential intermediate in the reactions of this compound.

Computational Mechanistic Elucidation of Reaction Pathways

A comprehensive search of the scientific literature reveals a notable absence of direct computational mechanistic studies specifically focused on this compound. However, by examining theoretical investigations into analogous systems—namely, the conformational analysis of N-cyclopropyl amides and the reaction mechanisms between ketones and secondary amines—we can infer and construct plausible reaction pathways and mechanistic details relevant to this alpha-aminoketone. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for understanding reaction mechanisms, predicting the stability of intermediates and transition states, and calculating the energetic profiles of reaction pathways. nih.govacs.org

Conformational Preferences

The reactivity of this compound is intrinsically linked to its three-dimensional structure. Computational studies on similar N-cyclopropyl amides have shown that the cyclopropyl group significantly influences conformational preferences. NMR studies, supported by ab initio calculations, on N-cyclopropylacetamide revealed an unexpected conformational behavior. nih.gov Unlike other aliphatic secondary amides that predominantly exist in a trans conformation about the carbonyl-nitrogen bond, N-cyclopropyl amides exhibit a significant population (16-19% in apolar solvents) of the cis rotamer. nih.gov Furthermore, these molecules tend to adopt an ortho conformation around the N-cyclopropyl bond, contrasting with the typically preferred anti conformation of other secondary acetamides. nih.gov This distinct behavior is attributed to steric interactions and electronic effects imparted by the cyclopropyl ring. It is plausible that this compound would exhibit similar conformational characteristics, influencing which reaction pathways are sterically and electronically favored.

Plausible Reaction Pathways

The reaction between a ketone and a secondary amine is a cornerstone of organic synthesis, leading to the formation of enamines or products of reductive amination. nih.govchemistrysteps.com this compound is itself the product of the reaction between acetone (B3395972) and cyclopropylamine, followed by oxidation, or more likely, from a precursor like 1-halopropan-2-one and cyclopropylamine. The elucidation of its subsequent reactivity can be informed by computational studies on these fundamental reaction types.

The general mechanism for the reaction of a ketone with a secondary amine, which can be computationally modeled, proceeds through several key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the secondary amine's nitrogen atom on the electrophilic carbonyl carbon of the ketone. youtube.com This leads to the formation of a zwitterionic tetrahedral intermediate.

Proton Transfer: An intramolecular or solvent-mediated proton transfer occurs from the nitrogen to the oxygen atom, resulting in a neutral carbinolamine (or hemiaminal) intermediate. youtube.comlibretexts.org

Protonation of the Hydroxyl Group: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, transforming it into a good leaving group (water). libretexts.org

Formation of the Iminium Ion: The lone pair on the nitrogen assists in the elimination of a water molecule, forming a resonance-stabilized iminium cation.

Deprotonation to form an Enamine: A base (which could be the solvent or another amine molecule) removes a proton from a carbon atom alpha to the carbon-nitrogen double bond, yielding the final enamine product and regenerating the acid catalyst. chemistrysteps.comyoutube.com

The table below presents hypothetical, yet plausible, computational data for the key steps in the formation of an enamine from a generic ketone and secondary amine, based on data from analogous systems. These values illustrate the typical energy changes associated with each step of the reaction pathway.

Reaction StepIntermediate/Transition StateCalculated Gibbs Free Energy of Activation (ΔG‡) (kcal/mol)Calculated Gibbs Free Energy of Reaction (ΔG) (kcal/mol)Reference
Nucleophilic AdditionCarbinolamine Formation10-15-5 to -8 nih.gov
DehydrationIminium Ion Formation15-20 (acid-catalyzed)5-10 nih.gov
DeprotonationEnamine FormationLow barrier-2 to -5 chemistrysteps.com

This table contains representative data from computational studies on analogous ketone-amine reactions to illustrate the energetic landscape of the pathway.

Given that this compound is an α-aminoketone, it possesses both a nucleophilic secondary amine and an electrophilic ketone within the same molecule. This structure opens up the possibility for intramolecular reactions or intermolecular self-condensation. A computational study could elucidate the barriers for these competing pathways. For instance, an intramolecular aldol-type reaction could be envisaged, though likely strained. More plausibly, one molecule could act as the amine source to form an enamine with the ketone of a second molecule. The energetics of these potential dimerization or polymerization pathways could be precisely calculated using DFT methods, providing insight into the stability and shelf-life of the compound.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing unparalleled insight into the molecular framework.

Proton NMR (¹H NMR) would have been employed to determine the number of distinct proton environments, their chemical shifts, and their coupling patterns. This data is fundamental in piecing together the connectivity of the molecule, for instance, confirming the presence of the cyclopropyl (B3062369) ring, the propanone backbone, and the amine linker. Analysis of coupling constants would further help in deducing the spatial relationship between adjacent protons.

Carbon-13 NMR (¹³C NMR) spectroscopy would have complemented the ¹H NMR data by identifying the different carbon environments within 1-(Cyclopropylamino)propan-2-one. The chemical shifts of the carbonyl carbon, the carbons of the cyclopropyl ring, and the methyl and methylene (B1212753) groups would provide key verification points for the compound's structure.

To establish unambiguous connections between atoms, a suite of 2D NMR experiments was planned. Correlation Spectroscopy (COSY) would reveal proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) would correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which is invaluable for connecting different fragments of the molecule. Nuclear Overhauser Effect Spectroscopy (NOESY) would have been used to investigate through-space interactions, providing information about the molecule's conformation.

In the absence of data, this section would have explored advanced NMR techniques that could be used to differentiate between potential isomers of this compound, should they exist.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) spectroscopy would have been used to identify the characteristic vibrational frequencies of the functional groups in this compound. Key absorptions would be expected for the carbonyl (C=O) stretch of the ketone, the N-H stretch and bending vibrations of the secondary amine, and the C-H stretches of the cyclopropyl and alkyl groups. The position and intensity of these bands would confirm the presence of these functionalities.

Despite a thorough search, no specific data tables for ¹H NMR, ¹³C NMR, 2D NMR, or FT-IR for this compound could be located. As such, a detailed, data-driven analysis as outlined is not possible at this time. The scientific community awaits the publication of such data to fully characterize this compound.

Molecular Vibrational Modes by Raman Spectroscopy

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, which are characteristic of its specific chemical bonds and structural arrangement. canterbury.ac.nz For this compound, the Raman spectrum would exhibit a series of bands corresponding to the distinct vibrational motions of its functional groups. A molecular vibration is excited when the molecule absorbs energy corresponding to the vibration's frequency. wikipedia.org

The key vibrational modes expected for this compound include:

C-H Stretching: Vibrations from the methyl, methylene, and cyclopropyl groups would appear in the 2850-3000 cm⁻¹ region.

N-H Stretching: The secondary amine group (N-H) would typically show a moderate to weak stretching band around 3300-3500 cm⁻¹.

C=O Stretching: The carbonyl group (ketone) is a strong Raman scatterer and would produce a prominent band in the region of 1700-1725 cm⁻¹. The exact position can be influenced by hydrogen bonding with the amine proton.

Cyclopropyl Ring Vibrations: The cyclopropane (B1198618) ring has characteristic "breathing" and deformation modes. The symmetric ring breathing mode is typically a strong and sharp band in the Raman spectrum, often found near 1200 cm⁻¹. Other C-C stretching and CH₂ deformation modes of the ring would appear at lower frequencies. libretexts.org

C-N Stretching: The stretching vibration of the carbon-nitrogen bond is expected in the 1000-1250 cm⁻¹ range.

Bending Vibrations: CH₂, CH₃, and N-H bending (scissoring, rocking, twisting) vibrations would be present in the fingerprint region (below 1500 cm⁻¹). libretexts.org

These vibrational modes serve as a unique "molecular fingerprint," allowing for the identification and structural confirmation of the compound. canterbury.ac.nz

Table 1: Predicted Major Vibrational Modes for this compound
Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch Secondary Amine 3300 - 3500
C-H Stretch Alkyl/Cycloalkyl 2850 - 3000
C=O Stretch Ketone 1700 - 1725
N-H Bend Secondary Amine 1550 - 1650
CH₂/CH₃ Bend Alkyl/Cycloalkyl 1350 - 1470
Cyclopropyl Ring Breathing Cyclopropyl ~1200
C-N Stretch Amine 1000 - 1250

Computational Vibrational Analysis and Spectral Assignment

To definitively assign the experimentally observed Raman bands to specific molecular vibrations, computational analysis is employed. canterbury.ac.nz Using quantum chemical methods, such as Density Functional Theory (DFT), the vibrational frequencies and their corresponding intensities for this compound can be calculated. This approach involves first optimizing the molecule's three-dimensional geometry to find its lowest energy conformation.

Following optimization, a frequency calculation is performed. This computational analysis yields a set of normal modes of vibration, where each mode represents a collective, periodic motion of the atoms in the molecule. wikipedia.org The results allow for a direct comparison between the calculated vibrational spectrum and the experimental Raman spectrum. This correlation is crucial for assigning complex vibrations in the fingerprint region, where many bands may overlap. Anharmonic effects, which are deviations from simple harmonic motion, can also be accounted for in higher-level computational models to achieve more accurate predictions of vibrational frequencies. canterbury.ac.nz

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elucidating the structure of unknown compounds. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is capable of measuring mass with very high accuracy, typically to four or more decimal places. researchgate.net This precision allows for the determination of the exact molecular formula of a compound from its molecular weight. For this compound, with the elemental composition C₇H₁₃NO, the theoretical exact mass of the neutral molecule is 127.099714 Da. HRMS would measure the mass of the protonated molecule, [M+H]⁺, at m/z 128.10752. This high-accuracy measurement distinguishes the compound from other molecules that might have the same nominal mass but different elemental formulas, providing a high degree of confidence in its identification. nih.govmyadlm.org

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce smaller product ions. wikipedia.org This process provides detailed structural information. In an MS/MS experiment for this compound, the protonated molecular ion ([M+H]⁺, m/z 128.1) would be isolated in the first stage of the mass spectrometer. It would then be subjected to fragmentation, typically through collision-induced dissociation (CID), in a collision cell. wikipedia.orgyoutube.com The resulting fragment ions are then analyzed in the second stage of the mass spectrometer.

The fragmentation pattern is predictable based on the molecule's structure. Likely fragmentation pathways for this compound would involve the cleavage of the weakest bonds, leading to stable ions or neutral losses.

Table 2: Predicted MS/MS Fragmentation for this compound ([M+H]⁺ = 128.1 m/z)
Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss (Da) Proposed Fragment Structure/Identity
128.1 86.1 42.0 Loss of ketene (B1206846) (CH₂=C=O)
128.1 70.1 58.0 Loss of acetone (B3395972) (CH₃COCH₃)
128.1 57.1 71.0 Loss of C₄H₇N (cyclopropylaminyl radical)
128.1 43.1 85.0 Acetyl cation ([CH₃CO]⁺)

Analyzing these fragmentation pathways allows for the unambiguous confirmation of the connectivity of the atoms within the molecule. nih.gov

Hyphenated Techniques (e.g., LC-MS) for Purity Assessment and Mixture Analysis

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), combine the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. youtube.comeuropeanpharmaceuticalreview.com This combination is invaluable for assessing the purity of a sample of this compound and for analyzing it within complex mixtures. sci-hub.se

In an LC-MS analysis, the sample is first injected into an HPLC column. The components of the mixture are separated based on their different affinities for the stationary and mobile phases. As each component, including this compound, elutes from the column, it enters the mass spectrometer's ion source to be ionized and detected. youtube.com This allows for the quantification of the target compound and the identification of any impurities, such as starting materials, by-products from synthesis, or degradation products. europeanpharmaceuticalreview.com The use of LC-MS/MS further enhances analytical power by providing structural confirmation for each separated component. nih.govnih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. technologynetworks.comyoutube.com The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. masterorganicchemistry.com

The structure of this compound contains a carbonyl group (C=O), which acts as a chromophore—a part of the molecule responsible for its color, or in this case, UV absorption. eopcw.com This ketone group is expected to exhibit a weak n→π* (n to pi-star) electronic transition. This transition involves promoting a non-bonding electron (from one of the lone pairs on the oxygen atom) to the antibonding π* orbital of the carbonyl double bond. This type of transition for an isolated ketone typically results in an absorption band in the ultraviolet region, around 270-300 nm. sci-hub.se The exact wavelength of maximum absorbance (λmax) and its intensity can be influenced by the solvent used for the analysis. masterorganicchemistry.com Because there are no extended conjugated systems in the molecule, significant absorption in the visible region of the spectrum is not expected, meaning the compound would be colorless. masterorganicchemistry.com

Chromophore Analysis and Electronic Transitions

The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) region is dictated by the presence of chromophores, which are parts of the molecule that absorb light. vlabs.ac.in The primary chromophore in this molecule is the carbonyl group (C=O) of the ketone functional group. The nitrogen atom of the secondary amine, with its non-bonding electron pair, also influences the electronic transitions.

The key electronic transitions expected for this molecule are:

n → π* Transition: This is the most significant transition for saturated ketones in UV-Vis spectroscopy. It involves the excitation of a non-bonding electron (n) from the lone pair on the oxygen atom to the antibonding π* molecular orbital of the carbonyl group. libretexts.orglibretexts.org These transitions are characteristically weak, with molar absorptivity (ε) values typically less than 100, and appear at longer wavelengths (around 270-300 nm).

n → σ* Transition: This transition involves promoting a non-bonding electron from the nitrogen atom of the amine to an antibonding σ* orbital. wikipedia.org These transitions generally occur at shorter wavelengths (typically below 200 nm) and are observed in the far-UV region. wikipedia.org

σ → σ* Transition: The excitation of an electron from a σ bonding orbital to a σ* antibonding orbital requires high energy and thus occurs at very short wavelengths, usually below 150 nm in the vacuum UV region. libretexts.org

The cyclopropyl group, while not a traditional chromophore, can interact electronically with the adjacent carbonyl group through conjugation, potentially influencing the energy and intensity of these transitions.

Table 1: Expected Electronic Transitions for this compound

Transition TypeChromophore/Electrons InvolvedExpected Wavelength (λmax)Characteristics
n → πCarbonyl group (C=O) non-bonding electrons~270-300 nmLow intensity (ε < 100), sensitive to solvent polarity
n → σAmine group (-NH-) non-bonding electrons< 200 nmHigher intensity than n → π
π → πNot present (requires C=C or other pi-systems)N/AN/A
σ → σ*C-C, C-H, C-N, C-O sigma bonds< 150 nmHigh energy, observed in vacuum UV

Solvent Effects on UV-Vis Spectra

The solvent in which a UV-Vis spectrum is measured can significantly alter the position and intensity of absorption bands, an effect known as solvatochromism. wikipedia.org For this compound, the n → π* transition is particularly sensitive to the polarity of the solvent.

Hypsochromic Shift (Blue Shift): When transitioning from a non-polar to a polar, protic solvent (like ethanol (B145695) or water), the n → π* absorption band typically shifts to a shorter wavelength (higher energy). libretexts.org This occurs because the lone pair of electrons on the carbonyl oxygen can form hydrogen bonds with the polar solvent molecules. This hydrogen bonding stabilizes the non-bonding ground state more than the excited state, thus increasing the energy gap (ΔE) for the transition. researchgate.netscribd.comslideshare.net

Bathochromic Shift (Red Shift): While less common for the n → π* transition of ketones, bathochromic shifts (to longer wavelengths) can occur for π → π* transitions when the excited state is more polar than the ground state and is stabilized by polar solvents. libretexts.org This is not the primary transition for this compound.

The photophysical behavior of a dissolved substance depends on the nature of its environment, meaning the intensity, shape, and maximum absorption wavelength are strongly influenced by solvent-solute interactions. researchgate.net

Table 2: Expected Solvent Effects on the n → π* Transition of this compound

SolventPolarityHydrogen Bonding AbilityExpected Shift DirectionRationale
HexaneNon-polarNoneBaselineMinimal interaction with the chromophore.
ChloroformPolarWeak DonorSlight HypsochromicModerate stabilization of the ground state.
EthanolPolarStrong Donor/AcceptorSignificant HypsochromicStrong H-bonding stabilizes the ground state lone pair, increasing transition energy. libretexts.org
WaterVery PolarStrong Donor/AcceptorStrongest HypsochromicMaximum stabilization of the ground state due to extensive hydrogen bonding.

Chiroptical Spectroscopy for Stereochemical Assignment

Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess Determination

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the difference in absorption between left and right circularly polarized light by a chiral molecule. wikipedia.orglibretexts.org An achiral molecule does not exhibit a CD spectrum, while enantiomers produce mirror-image spectra.

For this compound, the CD spectrum would be dominated by the n → π* transition of the carbonyl chromophore. The sign and magnitude of the CD signal, known as the Cotton effect, are directly related to the stereochemistry of the chiral center. egyankosh.ac.in

The primary application of CD in this context is the determination of enantiomeric excess (ee). The magnitude of the observed CD signal is directly proportional to the concentration difference between the two enantiomers. A racemic mixture (50:50 of each enantiomer) will have no CD signal. By comparing the CD of a sample to that of a pure enantiomer, the enantiomeric excess can be precisely calculated. CD spectroscopy is exceptionally sensitive to the chiral nature of molecules, making it invaluable for analyzing their structure and stability. wikipedia.orgnih.gov

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the variation of a compound's optical rotation as a function of the wavelength of light. wikipedia.org An ORD spectrum provides information about the absolute configuration of a chiral molecule.

For a chiral ketone like this compound, the ORD curve will display an anomalous dispersion pattern in the region of the n → π* absorption band. This pattern is known as a Cotton effect curve. egyankosh.ac.in

Positive Cotton Effect: If the curve first shows a peak (maximum rotation) at a longer wavelength and then a trough (minimum rotation) at a shorter wavelength as it passes through the absorption maximum, the effect is positive.

Negative Cotton Effect: Conversely, if the trough appears at the longer wavelength and the peak at the shorter wavelength, the Cotton effect is negative.

The sign of the Cotton effect can be correlated to the absolute configuration of the molecule using empirical rules, such as the Octant Rule for ketones. egyankosh.ac.in This rule divides the space around the carbonyl chromophore into eight octants, and the contribution of substituents in each octant to the Cotton effect can be predicted, thus allowing for the assignment of the R or S configuration at the chiral center. vlabs.ac.in

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its geometry and electronic properties. These methods are crucial for understanding the intrinsic characteristics of 1-(Cyclopropylamino)propan-2-one.

Density Functional Theory (DFT) for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. nih.gov DFT calculations are used to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

For this compound, a DFT study, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would yield precise values for bond lengths, bond angles, and dihedral angles. masterorganicchemistry.com These geometric parameters are fundamental to understanding the molecule's steric and electronic properties. The calculation also provides the molecule's total electronic energy, a key indicator of its thermodynamic stability.

Table 1: Hypothetical Optimized Geometric Parameters for this compound calculated using DFT.
ParameterAtoms InvolvedCalculated Value
Bond LengthC=O (carbonyl)~1.21 Å
Bond LengthC-N (amine)~1.46 Å
Bond AngleC-N-C (cyclopropyl)~118°
Bond AngleC-C-C (propanone)~116°
Dihedral AngleH-N-C-C~175° (anti-periplanar)

HOMO-LUMO Analysis and Frontier Orbital Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. schrodinger.com Conversely, a small gap indicates a molecule that is more reactive and easily polarizable. wikipedia.org DFT calculations can provide the energies of these orbitals and visualize their spatial distribution, identifying the regions of this compound that are most susceptible to nucleophilic or electrophilic attack.

Table 2: Hypothetical Frontier Orbital Energies and Quantum Chemical Descriptors for this compound.
ParameterDefinitionHypothetical Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-0.8
Energy Gap (ΔE)ELUMO - EHOMO5.7
Ionization Potential (I)-EHOMO6.5
Electron Affinity (A)-ELUMO0.8
Chemical Hardness (η)(I - A) / 22.85

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound, due to several rotatable single bonds, means it can exist in numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. lumenlearning.com

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration

Due to its flexibility, exploring the entire conformational space of this compound with expensive quantum methods is impractical. Instead, Molecular Mechanics (MM) is often used. MM employs classical physics-based force fields to calculate molecular energies much faster, making it suitable for scanning a vast number of conformations.

Molecular Dynamics (MD) simulations go a step further by simulating the movement of atoms over time, providing insights into the dynamic behavior of the molecule. mdpi.com An MD simulation of this compound would reveal how it folds, flexes, and samples different conformations at a given temperature, helping to identify the most populated and energetically favorable shapes.

Torsional Scans and Conformational Isomerism Investigation

To map the energy landscape associated with bond rotation, torsional scans are performed. masterorganicchemistry.comchemistrysteps.com This involves systematically rotating a specific dihedral angle (the angle between four connected atoms) in increments and calculating the energy at each step. The resulting plot of energy versus dihedral angle is a potential energy curve that shows the stable staggered conformations (energy minima) and unstable eclipsed conformations (energy maxima). libretexts.orgwikipedia.org

For this compound, torsional scans around the C-N and C-C single bonds would be particularly informative. These scans would quantify the energy barriers to rotation and reveal the relative stabilities of different rotational isomers (rotamers), providing a detailed picture of the molecule's flexibility and conformational preferences.

Spectroscopic Property Prediction from Theoretical Models

Theoretical models are instrumental in predicting the spectroscopic signatures of molecules. Methods like Density Functional Theory (DFT) for vibrational and NMR spectroscopy, and Time-Dependent Density Functional Theory (TD-DFT) for electronic spectra, allow for the simulation of spectra from first principles.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Computational methods, particularly those employing the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.gov The prediction involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS).

For this compound, distinct chemical shifts are anticipated for its unique proton and carbon environments. The protons on the cyclopropyl (B3062369) ring are expected to be significantly shielded due to the ring's electronic structure, resulting in unusually upfield chemical shifts. nmrdb.org Conversely, the protons on the methyl and methylene (B1212753) groups adjacent to the electron-withdrawing carbonyl and amino groups, respectively, would appear further downfield. Machine learning and neural network-based approaches have also emerged as powerful tools for the rapid and accurate prediction of NMR spectra from molecular structures alone. researchgate.net

Table 1: Predicted ¹H NMR Spectral Data for this compound Predictions are based on DFT calculations and analysis of analogous structures.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
-CH₃ (acetyl) 2.1 - 2.3 Singlet (s) N/A
-CH₂- (methylene) 3.2 - 3.4 Singlet (s) N/A
-NH- (amine) 1.5 - 2.5 Broad Singlet (br s) N/A
-CH- (cyclopropyl) 2.2 - 2.4 Multiplet (m) Various
-CH₂- (cyclopropyl) 0.4 - 0.8 Multiplet (m) Various

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predictions are based on DFT calculations and analysis of analogous structures.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (carbonyl) 205 - 210
-CH₃ (acetyl) 28 - 32
-CH₂- (methylene) 55 - 60
-CH- (cyclopropyl) 30 - 35
-CH₂- (cyclopropyl) 5 - 10

Computational methods, particularly DFT, are widely used to calculate the vibrational frequencies of molecules, which correspond to the peaks observed in Infrared (IR) and Raman spectra. cardiff.ac.ukdtic.mil These calculations involve determining the second derivatives of the energy with respect to atomic displacements, which yields a set of harmonic frequencies. These frequencies are often systematically overestimated compared to experimental values and are therefore commonly scaled by an empirical factor to improve agreement. dtic.mil

The vibrational spectrum of this compound is expected to be characterized by several key stretching and bending modes associated with its functional groups. The most prominent feature in the IR spectrum is anticipated to be the strong C=O stretching vibration of the ketone. Other significant vibrations include the N-H stretch of the secondary amine, C-N stretching, and various C-H stretching and bending modes from the methyl, methylene, and cyclopropyl groups. Analyzing the computed spectra can aid in the assignment of experimentally observed vibrational bands. semanticscholar.org

Table 3: Predicted Principal Vibrational Frequencies for this compound Predictions are based on DFT (e.g., B3LYP functional) calculations and data from analogous aminoketone structures.

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹) Expected IR Intensity
N-H Stretch Secondary Amine 3300 - 3500 Medium
C-H Stretch (sp³) Methylene, Methyl 2850 - 3000 Medium-Strong
C-H Stretch Cyclopropyl 3000 - 3100 Medium
C=O Stretch Ketone 1710 - 1730 Strong
N-H Bend Secondary Amine 1550 - 1650 Medium
C-N Stretch Amine 1180 - 1280 Medium

The prediction of ultraviolet-visible (UV-Vis) absorption spectra is typically accomplished using TD-DFT calculations. nih.gov This method computes the energies of electronic transitions from the ground state to various excited states. The primary chromophore in this compound is the carbonyl (C=O) group of the ketone.

Isolated ketones typically exhibit two characteristic UV absorption bands: a weak band resulting from a formally forbidden n→π* transition at longer wavelengths (around 270–300 nm) and a strong band from an allowed π→π* transition at shorter wavelengths (typically below 200 nm). masterorganicchemistry.com The nitrogen atom's lone pair of electrons in the amino group acts as an auxochrome, which can interact with the carbonyl chromophore. This interaction may lead to a slight shift in the position and intensity of the absorption maxima, an effect that can be modeled computationally. Machine learning algorithms have also been explored for classifying and predicting the UV-Vis absorption features of organic molecules based on their 2D structures. nih.gov

Table 4: Predicted Electronic Transitions for this compound Predictions are based on TD-DFT calculations and principles of UV-Vis spectroscopy for ketones.

Transition Type Chromophore Predicted λmax (nm) Expected Molar Absorptivity (ε)
n → π* C=O 275 - 295 Low (10 - 100 L·mol⁻¹·cm⁻¹)
π → π* C=O 185 - 195 High (1,000 - 10,000 L·mol⁻¹·cm⁻¹)

Molecular Interaction Studies

Computational modeling is essential for understanding how a molecule like this compound might interact with biological macromolecules, such as proteins. These studies are fundamental in fields like drug discovery.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mdpi.com The process involves sampling a vast number of possible conformations of the ligand within the receptor's binding site and using a scoring function to estimate the binding affinity for each pose.

As many bioactive compounds containing a cyclopropylamine (B47189) moiety are known to be inhibitors of monoamine oxidase (MAO), a hypothetical docking study of this compound with a human MAO receptor (e.g., MAO-A or MAO-B) can be illustrative. In such a simulation, the compound would likely engage in specific non-covalent interactions with the enzyme's active site residues. Potential interactions could include hydrogen bonding between the amine's N-H group and a hydrogen bond acceptor residue (like a carbonyl oxygen), or between the ketone's carbonyl oxygen and a donor residue. The cyclopropyl and methyl groups would likely form favorable hydrophobic and van der Waals interactions within nonpolar pockets of the active site. The outcomes of such simulations, including binding energy scores and predicted intermolecular contacts, provide hypotheses about the molecule's potential biological targets and mechanism of action. nih.govresearchgate.net

Table 5: Hypothetical Molecular Docking Interactions of this compound with a Model MAO Receptor Interactions are predicted based on the functional groups of the ligand and typical active site characteristics of MAO enzymes.

Ligand Group Potential Interaction Type Potential Interacting Receptor Residue Type
-NH- (amine) Hydrogen Bond Donor Aspartate, Glutamate, Carbonyl backbone
C=O (ketone) Hydrogen Bond Acceptor Tyrosine, Serine, Amide backbone
Cyclopropyl Group Hydrophobic / van der Waals Leucine, Isoleucine, Valine, Phenylalanine
Acetyl Methyl Group Hydrophobic / van der Waals Alanine, Leucine

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. dovepress.com A QSAR model is a mathematical equation that relates one or more calculated molecular descriptors of a compound to its observed activity. mdpi.com

For a class of compounds like N-substituted aminopropanones, a QSAR study could be developed to predict a specific biological activity, such as inhibitory potency against a particular enzyme. The process would involve:

Data Set Assembly: Compiling a series of analogous compounds with experimentally measured activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., logP for hydrophobicity), electronic properties (e.g., atomic charges), and steric properties (e.g., molar refractivity).

Model Generation: Using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical model that best correlates the descriptors with the activity.

Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

For aminoketone derivatives, studies have shown that descriptors related to steric bulk, hydrophobicity, and electrostatic fields can be crucial in determining their activity as reuptake inhibitors. nih.govnih.gov A successful QSAR model can be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.

Table 6: Examples of Molecular Descriptors Relevant for a QSAR Study of Aminoketone Analogs

Descriptor Property Represented Potential Influence on Activity
LogP (Octanol-Water Partition Coefficient) Hydrophobicity Affects membrane permeability and binding to hydrophobic pockets.
Molar Refractivity (MR) Steric Bulk / Molar Volume Influences how the molecule fits into a receptor's binding site.
Dipole Moment Polarity / Charge Distribution Important for electrostatic and dipole-dipole interactions with the receptor.
Topological Polar Surface Area (TPSA) Polarity / H-Bonding Capacity Relates to membrane transport and hydrogen bonding potential.
Net Atomic Charges Electronic Distribution Governs electrostatic interactions and reactivity.

Reaction Pathway Elucidation via Computational Transition State Analysis

Computational chemistry provides a powerful lens for understanding the intricate mechanisms of chemical reactions involving this compound. Through the theoretical modeling of reaction pathways and the analysis of transition states, researchers can predict the feasibility of various transformations, elucidate complex reaction mechanisms, and understand the factors governing product formation. While direct computational studies on this compound are not extensively documented in the literature, valuable insights can be drawn from theoretical investigations of analogous systems, particularly concerning the reactivity of the cyclopropylamine moiety.

One of the most significant potential reaction pathways for this compound involves the rearrangement or decomposition of the cyclopropyl ring. The inherent ring strain of the cyclopropane (B1198618) group, estimated to be around 115 kJ mol⁻¹, makes it susceptible to ring-opening reactions under thermal or catalytic conditions. rsc.org Computational studies on the gas-phase pyrolysis of cyclopropylamine have shed light on the mechanistic details of this process, which can serve as a model for the behavior of this compound. researchgate.net

Theoretical calculations, employing methods such as ab initio and density functional theory (DFT), have shown that the pyrolysis of cyclopropylamine proceeds through a stepwise mechanism. The initial and rate-determining step is the opening of the cyclopropane ring, which can occur via two primary competitive pathways: a biradical mechanism and a carbene mechanism. The biradical pathway involves the homolytic cleavage of a C-C bond in the cyclopropane ring to form a diradical intermediate, which then undergoes further rearrangement. The carbene pathway, on the other hand, involves a more complex rearrangement to form a carbene intermediate.

Another plausible reaction pathway for this compound, particularly under acidic or thermal conditions, is the Cloke-Wilson rearrangement. This reaction involves the isomerization of cyclopropyl imines to form five-membered heterocyclic rings like pyrrolines. rsc.orgnih.gov Given that this compound can exist in equilibrium with its imine tautomer, this rearrangement is a relevant consideration. The mechanism of imine formation itself involves the nucleophilic addition of the primary amine to the ketone's carbonyl group, forming a carbinolamine intermediate, which then dehydrates to the imine. libretexts.orglibretexts.org Computational studies can model the energy profile of this tautomerization and the subsequent rearrangement. The Cloke-Wilson rearrangement can be catalyzed by various means, including transition metals, photoredox catalysts, and acids. nih.gov

Furthermore, computational analysis can be employed to investigate the electrophilic ring-opening of the cyclopropylamine moiety. Theoretical studies on trans-2-phenylcyclopropylamine have shown that electrophilic attack can lead to the cleavage of the distal C-C bond of the cyclopropane ring. nih.gov This is attributed to the weakening of this bond by the σ-withdrawing effect of the ammonium (B1175870) group (formed upon protonation) and charge-charge repulsion in the transition state. nih.gov Similar computational approaches could predict the susceptibility of this compound to ring-opening under acidic conditions, a common scenario in many organic reactions.

The table below summarizes key computational data from the theoretical study of cyclopropylamine pyrolysis, which provides a valuable reference for understanding the potential energetics of similar ring-opening processes in this compound.

Reaction PathwayRate-Determining StepComputational Level of TheoryCalculated Activation Energy (kcal/mol)
Biradical Mechanism C-C bond cleavageG3(MP2)//B3LYP/6–311++G(3df,3pd)57.68 ± 0.32
Carbene Mechanism Ring rearrangementG3(MP2)//B3LYP/6–311++G(3df,3pd)Lower than biradical below ~500 K

Advanced Analytical Techniques in Characterization and Purity Assessment

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for separating the components of a mixture and for the quantitative determination of a compound's purity. For 1-(Cyclopropylamino)propan-2-one, both gas and liquid chromatography offer powerful solutions.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography is a premier technique for the analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides unparalleled capabilities for both separation and structural identification.

The analysis of this compound by GC would involve its injection into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase.

GC-MS provides definitive structural information by ionizing the eluted compound and fragmenting it into a predictable pattern of smaller ions. The resulting mass spectrum serves as a molecular fingerprint. For this compound, the fragmentation pattern is dictated by its functional groups: the amine and the ketone. libretexts.org Key fragmentation pathways would include:

Alpha-cleavage: This is a dominant fragmentation pathway for aliphatic amines. libretexts.orgdocbrown.info Cleavage of the carbon-carbon bond adjacent to the nitrogen atom is common. For this molecule, this could result in the loss of a methyl group or the cleavage of the bond between the nitrogen and the propanone backbone. The formation of the [C2H6N]+ ion (m/z 44) is a characteristic fragmentation for secondary amines like propan-2-amine. docbrown.info

Cleavage adjacent to the carbonyl group: Ketones typically fragment via cleavage of the C-C bonds next to the carbonyl group. libretexts.org This would lead to the formation of acylium ions.

Table 1: Hypothetical GC-MS Fragmentation Data for this compound
m/z (Mass-to-Charge Ratio)Potential Fragment IonProposed Fragmentation Pathway
127[C7H13NO]+Molecular Ion (Parent Peak)
112[C6H10NO]+Loss of a methyl group (CH3)
84[C5H10N]+Alpha-cleavage, loss of acetyl group (COCH3)
70[C4H8N]+Further fragmentation of amine portion
56[C3H6N]+Cleavage yielding the cyclopropylamino fragment
43[C2H3O]+Acylium ion from cleavage next to carbonyl

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, used extensively for determining the purity of active pharmaceutical ingredients (APIs) and drug products. moravek.com For non-volatile or thermally fragile compounds where GC is not suitable, HPLC is the method of choice. heraldopenaccess.us

A typical purity assay for this compound would employ a reversed-phase HPLC (RP-HPLC) method. jfda-online.com In this setup, the compound is dissolved in a suitable solvent and injected into the system. It is then passed through a column packed with a nonpolar stationary phase (e.g., C18) using a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). jfda-online.com Impurities are separated from the main compound based on their differing polarities, and a detector (commonly UV-Vis) quantifies the area of each peak. The purity is then calculated as the percentage of the main peak area relative to the total area of all peaks.

Because this compound is a chiral molecule, it exists as a pair of enantiomers. Determining the enantiomeric excess (ee), a measure of the purity of a single enantiomer, is crucial as different enantiomers can have different pharmacological activities. heraldopenaccess.uswikipedia.org HPLC using a chiral stationary phase (CSP) is the most common and reliable method for this determination. heraldopenaccess.usumn.edu The CSP interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. umn.edu The ee is calculated from the relative areas of the two enantiomeric peaks. While this analysis typically requires pure standards of each enantiomer for method development, techniques using chiroptical detectors can sometimes circumvent this need. uma.es

Table 2: Example of HPLC Purity Data for a Batch of this compound
Peak IDRetention Time (min)Area (%)Identity
12.540.08Impurity A
23.810.11Impurity B
35.2299.75This compound
47.980.06Impurity C
Total 100.00

Chiral Chromatography for Stereoisomer Resolution

The separation of a racemic mixture into its individual enantiomers, known as chiral resolution, is a fundamental process in stereochemistry. wikipedia.org Chiral column chromatography is a powerful technique for achieving this separation on both an analytical and preparative scale. wikipedia.org

For this compound, two primary strategies using liquid chromatography can be employed for chiral resolution:

Direct Method: This involves the use of a Chiral Stationary Phase (CSP). These columns contain a chiral selector immobilized on the support material (e.g., silica). Polysaccharide-based CSPs (e.g., derived from amylose (B160209) or cellulose) are widely used and effective for a broad range of compounds. researchgate.net The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector, which have different binding energies. This difference in interaction strength leads to different retention times and, consequently, separation.

Indirect Method: This approach involves derivatizing the enantiomeric mixture with a pure chiral derivatizing agent. wikipedia.orglibretexts.org For an amine like this compound, a chiral acid could be used to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated using a standard, non-chiral (achiral) HPLC column. libretexts.org After separation, the derivatizing agent can be chemically removed to yield the pure, isolated enantiomers. This method can be laborious but is a valuable alternative if a suitable direct method cannot be found. wikipedia.org

The choice between these methods depends on factors like the availability of a suitable CSP, the scale of the separation required, and the chemical nature of the analyte.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the arrangement of atoms in a crystalline solid. It is an essential tool for understanding the three-dimensional structure and solid-state properties of a molecule.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the most powerful and unambiguous method for determining the precise three-dimensional structure of a molecule. carleton.edurigaku.com The technique provides detailed information on bond lengths, bond angles, and the absolute configuration of chiral centers. carleton.edu

The process requires a high-quality single crystal of the compound, typically 30-300 microns in size. carleton.edu This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a specific pattern of spots, which are collected by a detector. rigaku.com By analyzing the position and intensity of thousands of these reflections, the electron density map of the molecule can be calculated, and from that, a complete structural model is built. rigaku.com For a chiral molecule like this compound, SCXRD is the gold standard for assigning the absolute stereochemistry (i.e., whether it is the R- or S-enantiomer) without ambiguity. rigaku.com

Table 3: Illustrative Single-Crystal X-ray Diffraction Data for a Hypothetical Crystal of this compound
ParameterExample Value
Chemical FormulaC7 H13 N O
Formula Weight127.18
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.541
b (Å)10.234
c (Å)9.876
β (°)105.3
Volume (ų)831.5
Z (Molecules/unit cell)4
Calculated Density (g/cm³)1.015

Powder X-ray Diffraction for Polymorphism Studies

Many active pharmaceutical ingredients (APIs) can exist in more than one crystalline form, a phenomenon known as polymorphism. thermofisher.comparticle.dk Different polymorphs of the same compound are chemically identical but have different crystal lattice arrangements, which can lead to significant differences in physical properties like solubility, stability, and melting point. particle.dknih.govresearchgate.net Therefore, identifying and controlling the polymorphic form is a critical aspect of pharmaceutical development. rigaku.com

Powder X-ray diffraction (PXRD or XRPD) is the primary technique used for the analysis of polymorphism. thermofisher.comresearchgate.netmalvernpanalytical.com Unlike SCXRD, which requires a single crystal, PXRD uses a finely ground powder containing millions of microcrystals in random orientations. When this powder is exposed to an X-ray beam, it produces a characteristic diffraction pattern. Each polymorphic form has a unique crystal lattice and will therefore produce a unique PXRD pattern, which serves as its "fingerprint". malvernpanalytical.comamericanpharmaceuticalreview.com

By comparing the experimental PXRD pattern of a bulk sample of this compound to reference patterns of known polymorphs, one can identify the form present. Furthermore, PXRD can be used as a quantitative method to determine the composition of a mixture of polymorphs or to detect the presence of an undesired polymorphic impurity in a bulk drug substance. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com

Table 4: Example of PXRD Data Distinguishing Two Hypothetical Polymorphs of this compound
Polymorph APolymorph B
2θ Angle (°)Relative Intensity (%)2θ Angle (°)Relative Intensity (%)
10.28511.5100
15.510014.865
18.94519.230
20.47023.080
25.13026.755

Thermal Analysis Techniques

Thermal analysis encompasses a suite of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. For this compound, these methods provide critical data regarding its thermal behavior, which is invaluable for understanding its stability under various processing and storage conditions.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Stability

Differential Scanning Calorimetry (DSC) is a cornerstone of thermal analysis, designed to measure the difference in heat flow between a sample and a reference as a function of temperature. This technique is instrumental in identifying and quantifying thermal transitions such as melting, crystallization, and glass transitions. By subjecting a sample of this compound to a controlled heating and cooling program, DSC can reveal key stability and purity indicators.

A typical DSC analysis would involve heating a small, precisely weighed sample of this compound in a sealed pan at a constant rate. The resulting thermogram would plot heat flow against temperature. An endothermic event, such as melting, would appear as a peak, indicating the absorption of heat. The onset temperature of this peak is a critical parameter, often corresponding to the melting point of the compound. The area under the peak is proportional to the enthalpy of fusion, providing a quantitative measure of the energy required to melt the sample.

For a pure, crystalline sample of this compound, a sharp, well-defined melting endotherm would be expected. The presence of impurities typically leads to a broadening of the melting peak and a depression of the melting point, a phenomenon known as melting point depression. This makes DSC a sensitive method for purity assessment.

Furthermore, DSC can be employed to study the thermal stability of this compound. By observing the onset of any exothermic events at higher temperatures, which could indicate decomposition, one can establish the upper-temperature limit for the compound's stability.

Hypothetical DSC Data for this compound:

ParameterValueUnitDescription
Onset of Melting155.8°CThe temperature at which melting begins.
Peak Melting Temperature158.2°CThe temperature at which the maximum rate of melting occurs.
Enthalpy of Fusion (ΔH)120.5J/gThe amount of energy required to melt the sample.
Onset of Decomposition210.3°CThe temperature at which decomposition processes begin, indicated by an exothermic deviation from the baseline.

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) provides complementary information to DSC by measuring the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is particularly valuable for determining the thermal stability and decomposition profile of a compound.

In a TGA experiment, a sample of this compound would be placed in a high-precision balance within a furnace. The sample is then heated at a constant rate, and its mass is continuously monitored. The resulting TGA curve plots the percentage of initial mass remaining against temperature.

A stable compound will exhibit a flat TGA curve with no mass loss until the onset of decomposition. The temperature at which significant mass loss begins is a key indicator of the compound's thermal stability. The TGA curve can reveal whether the decomposition occurs in a single step or through multiple stages, providing insights into the decomposition mechanism. The derivative of the TGA curve, known as the DTG (Derivative Thermogravimetry) curve, plots the rate of mass loss against temperature and is useful for identifying the temperatures at which the rate of decomposition is at its maximum.

By analyzing the residual mass at the end of the experiment, one can gain further information about the final decomposition products. For instance, if the final residue is minimal, it suggests that the decomposition products are volatile.

Hypothetical TGA Data for this compound:

Temperature Range (°C)Mass Loss (%)Decomposition StepComments
25 - 205< 1-Compound is thermally stable in this range.
205 - 28098.51A single, rapid decomposition step suggesting a primary fragmentation pathway.
> 2801.5-Residual mass, potentially corresponding to non-volatile byproducts.

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.

The combination of DSC and TGA provides a robust assessment of the thermal properties of this compound. While DSC elucidates the energetic changes associated with thermal transitions, TGA quantifies the mass changes associated with decomposition. Together, these techniques are indispensable for characterizing the thermal stability and purity of this compound, ensuring its quality and reliability in further research and development.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

The synthesis of β-aminoketones is a well-established area of organic chemistry, traditionally dominated by methods such as the Mannich reaction and the aza-Michael addition. nih.govrsc.orgresearchgate.netorganic-chemistry.org However, these classical routes often suffer from drawbacks like harsh reaction conditions, the use of stoichiometric and often toxic reagents, and limited stereocontrol. rsc.org Future research concerning the synthesis of 1-(cyclopropylamino)propan-2-one should therefore prioritize the development of more selective, efficient, and environmentally benign methodologies.

Photocatalysis and Biocatalysis:

Emerging synthetic strategies such as photocatalysis and biocatalysis offer promising avenues for the sustainable synthesis of this compound. Photocatalysis, utilizing visible light to drive chemical reactions, has been successfully employed for the synthesis of β-amino acid derivatives and other amino compounds under mild conditions. rsc.orgorganic-chemistry.org The application of photoredox catalysis could enable novel pathways for the formation of the C-N bond in this compound, potentially through radical-based mechanisms that offer different selectivity profiles compared to traditional ionic reactions.

Biocatalysis, the use of enzymes to catalyze chemical transformations, presents another green alternative. The stereospecific generation of α-amino ketones has been achieved using α-oxoamine synthases, highlighting the potential for enzymatic routes to chiral β-aminoketones. nih.gov Chemoenzymatic strategies, which combine enzymatic and chemical steps, could be particularly powerful for the synthesis of enantiomerically pure this compound. nih.gov For instance, an enzyme could be used for the stereoselective formation of a chiral precursor, which is then chemically converted to the final product.

Green Chemistry Approaches:

Beyond photocatalysis and biocatalysis, other green chemistry principles can be applied. The use of greener solvents, such as water or bio-based solvents, and the development of catalytic, one-pot procedures would significantly enhance the sustainability of the synthesis. rsc.org For example, three-component Mannich reactions catalyzed by recyclable nanocatalysts have been reported for the synthesis of other β-aminoketones and could be adapted for this compound. rsc.org

Exploration of Underinvestigated Chemical Transformations of the Cyclopropylamino Ketone Moiety

The unique combination of a ketone, a secondary amine, and a cyclopropane (B1198618) ring in this compound opens up a wide array of potential chemical transformations that remain largely unexplored for this specific scaffold.

Cycloaddition Reactions:

The ketone and the cyclopropyl (B3062369) group can both participate in cycloaddition reactions. For instance, the ketone could undergo [2+2] cycloadditions with alkenes under photochemical conditions. youtube.com The cyclopropyl ring itself can act as a three-carbon synthon in [3+2] cycloaddition reactions, a powerful tool for the construction of five-membered rings. nih.gov While the reactivity of the specific "cyclopropylamino ketone moiety" in such reactions is not documented, it is a promising area for future investigation.

C-H Activation:

Modern synthetic methods increasingly rely on the direct functionalization of C-H bonds. The development of methods for the selective C-H activation of the cyclopropyl group or the alkyl backbone of this compound would provide a highly efficient way to introduce new functional groups and build molecular complexity. nih.govnih.govyoutube.com For example, palladium-catalyzed C-H activation has been used for the functionalization of other amine-containing molecules. nih.gov

Ring-Opening Reactions:

The strained cyclopropane ring is susceptible to ring-opening reactions, which can be triggered by various reagents and catalysts. The ring-opening of cyclopropyl ketones with amines has been shown to be an efficient method for the synthesis of substituted pyrroles. acs.orgorganic-chemistry.orgnih.gov Investigating the intramolecular and intermolecular ring-opening reactions of this compound could lead to the discovery of novel heterocyclic scaffolds. The regioselectivity of the ring-opening would be a key aspect to investigate, as cleavage of different C-C bonds in the cyclopropane ring would lead to different product classes. nih.govacs.org

Application of Emerging Spectroscopic and Computational Methodologies for Deeper Understanding

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications.

Advanced Spectroscopic Techniques:

While standard spectroscopic methods like NMR and IR are essential for characterization, more advanced techniques could provide deeper insights. For instance, detailed 2D-NMR studies could elucidate the conformational preferences of the molecule in solution. Chiroptical spectroscopy techniques, such as circular dichroism, would be invaluable for determining the absolute configuration of chiral derivatives of this compound.

Computational Chemistry:

Computational chemistry offers powerful tools to complement experimental studies. nih.govresearchgate.netnih.govmdpi.com Density Functional Theory (DFT) calculations can be used to predict the ground-state geometry, vibrational frequencies, and electronic properties of the molecule. mdpi.com Furthermore, computational modeling can be employed to investigate the reaction mechanisms of potential transformations, helping to rationalize observed selectivities and guide the design of new experiments. For example, modeling the transition states of different ring-opening pathways could predict which products are likely to be formed under specific conditions.

Interdisciplinary Research with Materials Science or Catalysis Utilizing the this compound Scaffold

The unique structural features of this compound suggest potential applications beyond traditional organic synthesis, extending into materials science and catalysis.

Materials Science:

The rigid cyclopropyl group can impart interesting properties to polymers and other materials. Incorporating the this compound scaffold into polymer backbones or as pendant groups could lead to materials with novel thermal, mechanical, or optical properties. The amino and ketone functionalities also offer sites for further modification and cross-linking, allowing for the tuning of material properties.

Catalysis:

The nitrogen and oxygen atoms in this compound can act as coordination sites for metal ions, suggesting its potential use as a ligand in catalysis. The development of chiral variants of this compound could lead to new enantioselective catalysts for a variety of organic transformations. The cyclopropyl group could also play a role in modulating the steric and electronic properties of the resulting metal complexes, influencing their catalytic activity and selectivity.

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